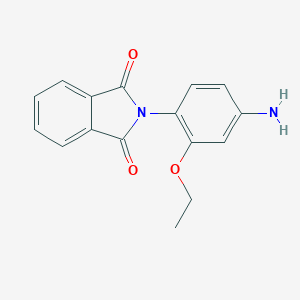

2-(4-アミノ-2-エトキシフェニル)イソインドリン-1,3-ジオン

概要

説明

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

科学的研究の応用

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione has several scientific research applications, including:

作用機序

Target of Action

The primary target of 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.

Mode of Action

The compound interacts with the dopamine receptor D2, potentially modulating its activity

Biochemical Pathways

The compound is likely to affect the dopaminergic pathways in the brain due to its interaction with the dopamine receptor D2 . These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones.

Pharmacokinetics

Its interaction with the dopamine receptor d2 suggests that it is able to cross the blood-brain barrier

Result of Action

Its interaction with the dopamine receptor d2 suggests that it may have effects on mood, motivation, and attention

生化学分析

Cellular Effects

Preliminary studies suggest that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that this compound may interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione typically involves the reaction of 2-hydroxyisoindoline-1,3-dione with 4-ethoxyaniline . The reaction is carried out in dioxane as a solvent under reflux conditions for about 5 hours . The reaction mixture is then allowed to cool, and the product is isolated by filtration and recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

化学反応の分析

Types of Reactions

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione .

類似化合物との比較

Similar Compounds

2-(4-Ethoxyphenyl)isoindoline-1,3-dione: Lacks the amino group, which may result in different reactivity and biological activity.

2-(4-Amino-2-methoxyphenyl)isoindoline-1,3-dione: Similar structure but with a methoxy group instead of an ethoxy group, potentially affecting its chemical properties and applications.

Uniqueness

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is unique due to the presence of both amino and ethoxy groups on the phenyl ring, which can influence its reactivity, solubility, and biological activity . These functional groups provide opportunities for further chemical modifications and applications in various fields .

生物活性

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and therapeutic applications.

The primary target of 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is the dopamine receptor D2 . Its interaction with this receptor suggests a modulation of dopaminergic pathways, which are crucial for mood regulation, motivation, and attention. The compound is believed to cross the blood-brain barrier due to its structure, allowing it to exert effects on the central nervous system.

Pharmacological Properties

Research indicates that 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Activity : The compound has shown promise in inhibiting cell growth in cancer cell lines. For instance, derivatives related to isoindoline structures have demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating effective inhibition .

- Anti-inflammatory Effects : Isoindoline derivatives have been associated with modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enhancing anti-inflammatory factors .

Cellular Effects

Studies have shown that 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione affects various cellular processes:

- Cell Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell proliferation.

- Gene Expression : It has been noted to alter gene expression profiles involved in inflammation and cancer progression.

Molecular Mechanism

The compound likely interacts with key amino acid residues at the allosteric binding site of the dopamine receptor D2. This interaction can lead to changes in receptor conformation and downstream signaling events that affect cellular responses.

Case Studies and Research Findings

| Study | Findings | Relevance |

|---|---|---|

| MDPI Study (2022) | Demonstrated significant cytotoxicity in MCF-7 cells with an IC50 value of 20.2 μM for related compounds | Highlights anticancer potential |

| Biological Evaluation (2023) | Showed antimicrobial activity comparable to standard treatments against Gram-positive and Gram-negative bacteria | Suggests potential for infectious diseases |

| Inflammation Study (2021) | Found effects on COX enzyme inhibition and modulation of inflammatory cytokines | Indicates potential use in anti-inflammatory therapies |

Therapeutic Applications

Due to its diverse biological activities, 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is being investigated for various therapeutic applications:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Neurological Disorders : Given its interaction with dopamine receptors, it may have implications for treating conditions such as schizophrenia or depression.

- Anti-inflammatory Drugs : The compound's effects on inflammatory pathways suggest utility in treating chronic inflammatory diseases.

特性

IUPAC Name |

2-(4-amino-2-ethoxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-2-21-14-9-10(17)7-8-13(14)18-15(19)11-5-3-4-6-12(11)16(18)20/h3-9H,2,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFMBSOEQIOZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603906 | |

| Record name | 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106981-52-6 | |

| Record name | 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。